![molecular formula C15H23Cl2NO B1441809 3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride CAS No. 1220032-89-2](/img/structure/B1441809.png)
3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride
Descripción general
Descripción
Molecular Structure Analysis
The molecular structure of “3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride” can be represented by the linear formula C11H15ClO . The InChI code for the related compound 2-chloro-4-tert-pentylphenol is 1S/C11H15ClO/c1-4-11(2,3)8-5-6-10(13)9(12)7-8/h5-7,13H,4H2,1-3H3 .Aplicaciones Científicas De Investigación
Drug Discovery
This compound serves as a valuable scaffold in drug discovery due to the presence of the pyrrolidine ring, which is a common feature in many biologically active compounds. The pyrrolidine ring offers a non-planar structure that can enhance the three-dimensional profile of new drugs, potentially leading to increased efficacy and selectivity .
Organic Synthesis
As a reagent, it is utilized in organic synthesis, particularly in the formation of complex molecules. Its structure allows for various chemical modifications, making it a useful starting point for synthesizing new organic compounds with potential applications in different fields.
Pharmaceutical Intermediates
The compound is involved in the synthesis of intermediates for pharmaceuticals. Its chemical properties enable it to be a precursor in the production of various drugs, playing a crucial role in the development of new medications.
Aromatic Nitration
In the field of aromatic nitration, this compound is significant. Nitration reactions are essential in creating intermediates for dyes, plastics, herbicides, and pharmaceuticals. The compound’s structure can influence the nitration process, affecting the yield and selectivity of the reaction .
Kinetic Studies
The compound is used in kinetic studies to understand the reaction mechanisms and rates. It can be used to model reactions in microreactors, providing insights into the effects of different parameters on reaction kinetics .
Medicinal Chemistry
In medicinal chemistry, the compound’s pyrrolidine ring is advantageous for exploring the pharmacophore space due to its sp3-hybridization. This feature is beneficial for the stereochemistry of molecules and can lead to the discovery of new drugs with specific biological activities .
Propiedades
IUPAC Name |
3-[2-chloro-4-(2-methylbutan-2-yl)phenoxy]pyrrolidine;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H22ClNO.ClH/c1-4-15(2,3)11-5-6-14(13(16)9-11)18-12-7-8-17-10-12;/h5-6,9,12,17H,4,7-8,10H2,1-3H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KOVGQBXPRZFLPQ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC(=C(C=C1)OC2CCNC2)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H23Cl2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
304.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-[2-Chloro-4-(tert-pentyl)phenoxy]pyrrolidine hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



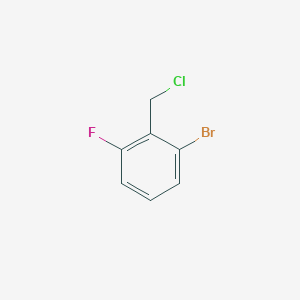


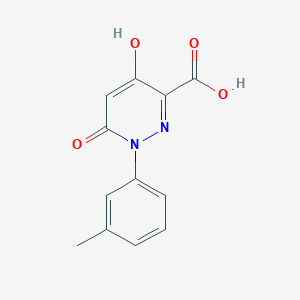
![6-methyl-1H,2H,3H,4H-pyrido[2,3-b]pyrazin-2-one](/img/structure/B1441735.png)
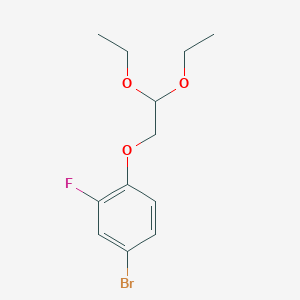

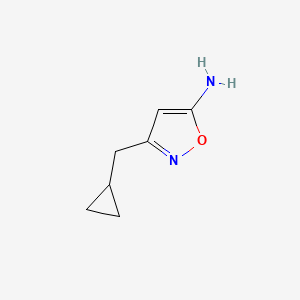


![Spiro[2.5]octane-5,7-dione](/img/structure/B1441743.png)
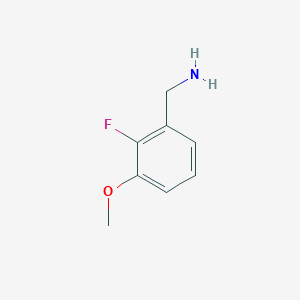
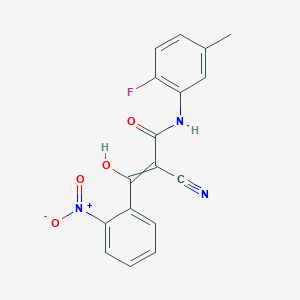
![1-[2-(4-Bromophenoxy)ethyl]-1H-pyrazole-4-carboxylic acid](/img/structure/B1441748.png)